molecular formula C25H25ClN2O6 B388485 3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B388485
M. Wt: 484.9g/mol
InChI Key: YPXUPIBHKRXBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as chlorophenyl, nitrophenyl, and diethyl ester groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the presence of a catalyst such as acetic acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The major product depends on the nucleophile used but typically involves the replacement of the chlorine atom.

Scientific Research Applications

3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets. In the context of its potential therapeutic effects, it may act on calcium channels, similar to other dihydropyridine derivatives. This interaction can lead to the modulation of calcium influx in cells, which is crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar structure.

    Nicardipine: Known for its vasodilatory effects.

Uniqueness

3,5-DIETHYL 1-(4-CHLOROPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. Its combination of chlorophenyl and nitrophenyl groups, along with the diethyl ester functionality, makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25ClN2O6

Molecular Weight

484.9g/mol

IUPAC Name

diethyl 1-(4-chlorophenyl)-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25ClN2O6/c1-5-33-24(29)21-15(3)27(19-12-10-18(26)11-13-19)16(4)22(25(30)34-6-2)23(21)17-8-7-9-20(14-17)28(31)32/h7-14,23H,5-6H2,1-4H3

InChI Key

YPXUPIBHKRXBLM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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